Methoxyfenozide

概要

説明

メトキシフェノジドは、ランナー2FR とイントレピッド2FR という商品名でも知られており、第2世代のジアシルヒドラジン 系昆虫成長調整剤に属します。それは、鱗翅目害虫、特に鱗翅目目の害虫に対して高度に選択的な殺虫活性を示します。 他の殺虫剤とは異なり、それは浸透作用と全身作用を欠いており、主に摂取(経口毒性)によって作用し、接触および殺卵効果はそれほどありません .

2. 製法

合成経路:: メトキシフェノジドは、1990年にローム・アンド・ハースによって発見され、その後1996年に開示されました。特定の合成経路は機密事項ですが、この化合物は確立された化学変換を使用して合成されます。

工業生産:: メトキシフェノジドの工業生産には、通常、専門施設で行われる大規模合成が含まれます。残念ながら、正確な工業プロセスに関する詳細情報は機密事項のままです。

準備方法

Synthetic Routes:: Methoxyfenozide was discovered by Rohm-Hass in 1990 and subsequently disclosed in 1996. Although specific synthetic routes are proprietary, the compound is synthesized using well-established chemical transformations.

Industrial Production:: The industrial production of this compound involves large-scale synthesis, typically carried out in specialized facilities. Unfortunately, detailed information on the exact industrial process remains confidential.

化学反応の分析

反応:: メトキシフェノジドは、主に昆虫の正常な成長と発達を阻害します。それは昆虫成長調整剤(IGR)として作用し、脱皮(脱皮)を混乱させ、摂食を阻害します。注目すべきは、それは鱗翅目の幼虫のみに選択的に影響するため、害虫駆除の貴重なツールとなっています。

一般的な試薬と条件:: メトキシフェノジド合成の特定の試薬と条件は機密事項ですが、その作用様式は、昆虫の発達に関与するホルモンシグナル経路の干渉を示唆しています。

主要な生成物:: メトキシフェノジドの作用の主要な生成物は、幼虫の成長と脱皮の阻害であり、成虫になる前に死亡に至ります。

4. 科学研究の応用

メトキシフェノジドは、さまざまな分野で応用されています。

農業: 根菜類、綿花、リンゴ、稲などの作物における、コナガ、ハスモンヨトウ、ダイコンシンクイムシなどの害虫に効果的です。

林業: 樹木を葉食害虫から保護するために使用されます。

科学的研究の応用

Insecticidal Efficacy

Methoxyfenozide is particularly effective against a variety of caterpillar pests, including those from the family Pyralidae. Its mode of action involves mimicking the hormone ecdysone, which is crucial for insect molting and development. This leads to disruption in growth and ultimately death in susceptible insects.

Key Findings:

- Target Pests: Effective against species such as Spodoptera littoralis, Helicoverpa armigera, and Plutella xylostella.

- Application Rates: Typically applied at concentrations ranging from 200 to 600 g/ha depending on the crop and pest pressure.

Environmental Impact

Studies have assessed the environmental fate of this compound, indicating low toxicity to non-target organisms and favorable degradation characteristics in various ecosystems.

Environmental Fate Analysis:

- Persistence: this compound degrades rapidly in soil and water, reducing the risk of long-term environmental accumulation.

- Toxicity to Non-target Species: Exhibits low toxicity to beneficial insects such as bees and earthworms, making it suitable for use in IPM programs.

Safety Profile

This compound has been evaluated for its safety in both human health and ecological contexts. Toxicological studies indicate that it has low acute toxicity levels.

Toxicity Data:

| Study Type | Result | NOEL (mg/kg bw/day) |

|---|---|---|

| Acute Oral Toxicity | Low toxicity | 5000 |

| Dermal Exposure | No significant effects | 5000 |

| Long-term Exposure (Rats) | No treatment-related mortalities | 1000 |

Efficacy in Crop Protection

A study conducted on litchi and longan crops demonstrated that this compound effectively controlled pest populations while maintaining high recovery rates of the active ingredient.

- Recovery Rates: Average recovery rates ranged from 83% to 97%.

- Application Method: Suspension concentrate formulation applied at recommended dosages led to significant pest control.

Integrated Pest Management (IPM)

This compound is often used in combination with other insecticides to enhance efficacy against resistant pest populations.

- Synergistic Effects: Case studies indicate that combining this compound with spinetoram showed enhanced mortality rates against resistant strains of S. littoralis.

- Combination Index (CI): Values below 1 indicate synergistic effects, enhancing overall pest control efficiency.

Regulatory Status

This compound is registered for use in multiple countries, with regulatory assessments confirming its safety when used according to label instructions. The World Health Organization (WHO) and various national agencies have provided guidelines for acceptable residue levels in food products.

作用機序

メトキシフェノジドの作用機序は、昆虫のホルモン調節の混乱、特にエクジステロイド生合成の干渉を含みます。それは昆虫の脱皮プロセスを標的にすることにより、適切な発達を妨げ、最終的には死亡に至ります。

6. 類似の化合物との比較

独自性:: メトキシフェノジドは、鱗翅目幼虫に対する選択的な作用と、全身作用の欠如によって際立っています。それは、クロラントラニリプロールやインドキサカルなどの他のジアシルヒドラジン系殺虫剤とは対照的です。

類似の化合物:: 他のジアシルヒドラジン系殺虫剤には以下のようなものがあります。

クロラントラニリプロール: 広域スペクトル殺虫剤です。

インドキサカル: さまざまな害虫に効果的です。

類似化合物との比較

Uniqueness:: Methoxyfenozide stands out due to its selective action against Lepidoptera larvae and its lack of systemic effects. It contrasts with other diacylhydrazine insecticides like chlorantraniliprole and indoxacarb.

Similar Compounds:: Other diacylhydrazine insecticides include:

Chlorantraniliprole: Broad-spectrum insecticide.

Indoxacarb: Effective against various pests.

生物活性

Methoxyfenozide is a synthetic insecticide belonging to the class of ecdysone agonists, which mimic the action of the natural hormone ecdysone in insects. This compound is primarily used for controlling lepidopteran pests in agriculture due to its selective toxicity and low environmental impact. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolism, toxicity, and resistance development.

This compound functions by binding to the ecdysone receptor in insects, leading to premature molting and ultimately death. This mechanism is particularly effective against larvae of various pest species. The compound induces a series of physiological changes that disrupt normal growth and development, making it an effective tool for pest management.

Metabolism and Toxicokinetics

Research indicates that this compound is rapidly metabolized in mammals and insects. Following oral administration in rats, peak plasma levels are reached within 15-30 minutes, with the liver showing the highest concentrations. Approximately 62-70% of the administered dose is systemically absorbed, with most excreted in feces (90-95%) and a smaller fraction in urine (5-10%) .

Metabolic Pathways:

- Demethylation

- Glucuronidation

- Hydroxylation

These metabolic processes result in several metabolites, with primary metabolites identified as M14 (desmethylated parent) and M24 (hydroxy methyl derivative) .

Toxicity Profile

This compound exhibits low acute toxicity across various routes of exposure:

Long-term studies have shown no significant adverse effects on reproduction or developmental outcomes in rats and dogs at high doses . In chronic exposure studies, no treatment-related changes were observed in organ weight or histopathological findings, indicating a favorable safety profile for non-target species .

Resistance Development

Resistance to this compound has been documented in certain insect populations. For instance, a study on Chrysoperla carnea revealed a significant increase in resistance levels after multiple generations of exposure, with LC50 values escalating from 731.51 to 26275.66 μg/ml . This resistance can be attributed to genetic factors such as heritability and metabolic adaptations.

Case Studies

-

Toxicity Assessment :

A two-generation reproductive toxicity study in rats demonstrated no adverse effects on estrus cycling or sperm quality at doses up to 10 mg/kg . -

Environmental Impact :

Studies on this compound's dissipation in crops like litchi showed recovery rates of 83–97%, indicating effective degradation without significant accumulation . -

Synergistic Effects :

Research has shown that combining this compound with mesoporous silica nanoparticles enhances its insecticidal activity against Plutella xylostella, suggesting potential for improved formulations .

Summary Table of Biological Activity

| Parameter | Value/Description |

|---|---|

| Oral LD50 | >5000 mg/kg |

| Dermal LD50 | >5000 mg/kg |

| Inhalation LC50 | >4300 mg/kg |

| Metabolites Identified | M14, M24 (major), among others |

| Resistance Development | Significant increase observed in C. carnea |

| Environmental Recovery | 83–97% recovery rates in crops |

特性

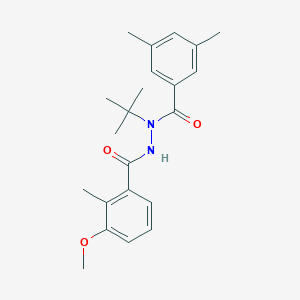

IUPAC Name |

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAWEPFNJXQPAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3032628 | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

161050-58-4 | |

| Record name | Methoxyfenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161050-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyfenozide [ISO:ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161050584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyfenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3032628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A22651ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/ | |

| Record name | Methoxyfenozide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。